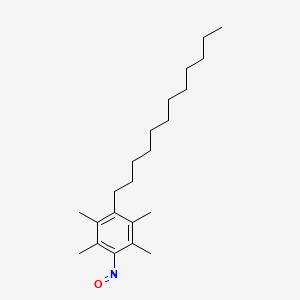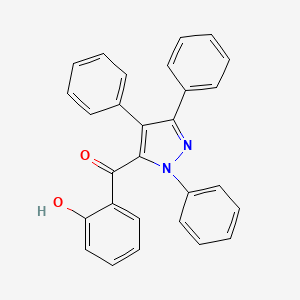
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1,3,4-triphenyl-1H-pyrazole and subsequent functionalization to introduce the hydroxyphenyl group. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
- (2-Hydroxyphenyl)(1,3-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,4-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-3-yl)methanone
Uniqueness: (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is unique due to the specific positioning of the hydroxyphenyl group and the triphenyl substitution pattern on the pyrazole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
141885-59-8 |
|---|---|
分子式 |
C28H20N2O2 |
分子量 |
416.5 g/mol |
IUPAC名 |
(2-hydroxyphenyl)-(2,4,5-triphenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C28H20N2O2/c31-24-19-11-10-18-23(24)28(32)27-25(20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)29-30(27)22-16-8-3-9-17-22/h1-19,31H |
InChIキー |
RBIGNASYPJEALY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


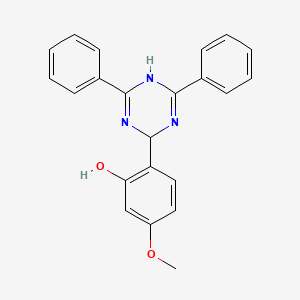

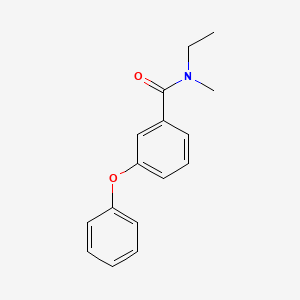
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
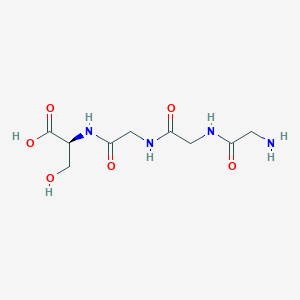
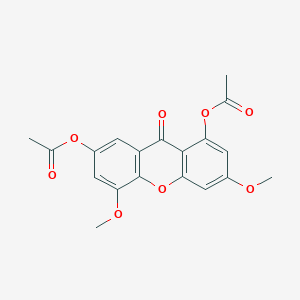
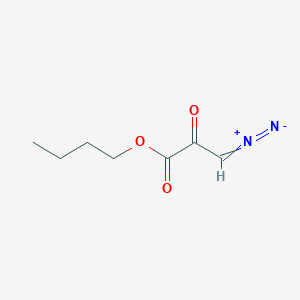


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
